Divergent RORγ Inhibitory Potency: A 300-Fold Window for Optimization Between the Hit Scaffold and Optimized Derivatives
The target compound, identified as the hit 's4' in a virtual screening campaign, demonstrates a broad 300-fold potency gap relative to its optimized derivatives, making it an ideal starting point for SAR exploration. The target compound s4 exhibits micromolar IC50 values of 20.27 µM (AlphaScreen) and 11.84 µM (cell-based reporter gene assay), whereas further medicinal chemistry on this scaffold yielded compounds 7j, 8c, 8k, and 8p with IC50 values ranging from 40 to 140 nM [1]. This translates to an approximately 300-fold improvement in potency, underscoring the scaffold's high potential for optimization but also highlighting the target compound's specific value as a well-characterized, moderately active reference inhibitor.
| Evidence Dimension | RORγ Antagonistic Activity |
|---|---|
| Target Compound Data | IC50: 20.27 µM (AlphaScreen); 11.84 µM (cell-based reporter gene assay) |
| Comparator Or Baseline | Compounds 7j, 8c, 8k, 8p: IC50 = 40-140 nM |
| Quantified Difference | ~300-fold increase in potency for optimized derivatives |
| Conditions | RORγ LBD AlphaScreen assay and Gal4-hRORγ LBD luciferase reporter gene assay in HEK293T cells |
Why This Matters
Procurement of the target compound provides a validated, moderately active RORγ inhibitor that serves as an essential reference standard for benchmarking novel derivatives, enabling direct comparison of SAR efforts.
- [1] Zhang, Y., Xue, X., Jin, X., Song, Y., Li, J., Luo, X., ... & Xu, Y. (2014). Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 78, 431-441. View Source
